molecular formula C17H18ClN3O3 B5769956 2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol

2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol

Cat. No.: B5769956
M. Wt: 347.8 g/mol
InChI Key: YTDPQVUOOVVVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorophenylamine with piperazine under controlled conditions to form 4-(2-chlorophenyl)piperazine.

    Mannich Reaction: The piperazine derivative is then subjected to a Mannich reaction with formaldehyde and 4-nitrophenol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-[[4-(2-aminophenyl)piperazin-1-yl]methyl]-4-nitrophenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: Used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenol group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.

    Hydroxyzine: Another piperazine derivative with sedative properties.

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a piperazine moiety.

Uniqueness

2-[[4-(2-chlorophenyl)piperazin-1-yl]m

Properties

IUPAC Name

2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-15-3-1-2-4-16(15)20-9-7-19(8-10-20)12-13-11-14(21(23)24)5-6-17(13)22/h1-6,11,22H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDPQVUOOVVVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.